2-O-alpha-mannosyl-D-glycerate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

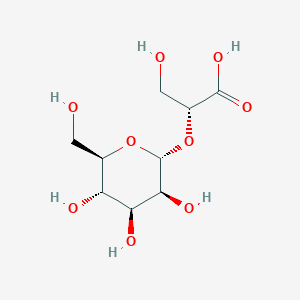

2-(alpha-D-mannosyl)-D-glyceric acid is a D-mannosyl-D-glyceric acid where an alpha-D-mannosyl residue is attached at the 2-position. It has a role as an Escherichia coli metabolite. It derives from an alpha-D-mannose. It is a conjugate acid of a 2-(alpha-D-mannosyl)-D-glycerate.

Wissenschaftliche Forschungsanwendungen

Immunomodulatory Activity

Recent studies have highlighted the immunomodulatory properties of 2-O-alpha-mannosyl-D-glycerate. Research indicates that mannosyl compounds can stimulate macrophages, enhancing their viability and phagocytic function. Specifically, this compound has been shown to increase the secretion of cytokines such as TNF-α and interleukin-6 (IL-6) in RAW264.7 macrophages, suggesting its potential as an immunomodulator in food and therapeutic applications .

Key Findings:

- Enhanced Cytokine Production: Stimulation of macrophages leads to increased levels of IL-10, indicating a role in modulating immune responses.

- Potential Applications: Its use in developing immunostimulatory agents for vaccines and therapeutic interventions is promising.

Biotechnological Applications

The synthesis of this compound has been facilitated through engineered microbial strains, particularly Escherichia coli. These strains can produce the compound in high yields by utilizing specific genetic modifications that enhance the conversion of GDP-mannose to this compound . This biotechnological approach not only improves production efficiency but also opens avenues for large-scale applications.

Production Insights:

- Genetic Engineering: Deletion of certain genes (e.g., manA and cps) allows for targeted synthesis of this compound.

- Yield Efficiency: The process can achieve yields exceeding 50%, making it economically viable for industrial applications.

Role as an Osmolyte

This compound functions as an osmolyte in hyperthermophilic organisms, aiding in protein stabilization under extreme conditions. This property is crucial for organisms that thrive in high-temperature environments, where protein denaturation is a significant risk .

Functional Characteristics:

- Osmotic Regulation: It helps maintain cellular integrity by balancing ionic strength across membranes.

- Protein Stabilization: The compound prevents denaturation of proteins at elevated temperatures, making it valuable in biotechnological processes that require thermal stability.

Cosmetic and Pharmaceutical Applications

The unique properties of this compound have led to its exploration as a penetration enhancer for cosmetic formulations. Its ability to stabilize proteins and enhance ingredient absorption makes it a candidate for improving the efficacy of topical products .

Potential Uses:

- Cosmetic Formulations: As a stabilizer and penetration enhancer, it could improve the delivery of active ingredients.

- Pharmaceuticals: Its immunomodulatory properties may be harnessed in developing new therapeutic agents.

Comparative Analysis with Other Compounds

| Compound Name | Key Application Areas | Unique Properties |

|---|---|---|

| This compound | Immunomodulation, biotechnology, cosmetics | Osmoprotectant, protein stabilizer |

| Mannosylglycerate | Osmotic regulation, protein stabilization | Found in extremophiles |

| Glucosylglycerate | Moisturizing agent in cosmetics | Similar structure but different sugar moiety |

Eigenschaften

Molekularformel |

C9H16O9 |

|---|---|

Molekulargewicht |

268.22 g/mol |

IUPAC-Name |

(2R)-3-hydroxy-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanoic acid |

InChI |

InChI=1S/C9H16O9/c10-1-3-5(12)6(13)7(14)9(17-3)18-4(2-11)8(15)16/h3-7,9-14H,1-2H2,(H,15,16)/t3-,4-,5-,6+,7+,9-/m1/s1 |

InChI-Schlüssel |

DDXCFDOPXBPUJC-SAYMMRJXSA-N |

SMILES |

C(C1C(C(C(C(O1)OC(CO)C(=O)O)O)O)O)O |

Isomerische SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H](CO)C(=O)O)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)OC(CO)C(=O)O)O)O)O)O |

Synonyme |

2-O-alpha-mannosyl-D-glycerate 2-O-mannosylglycerate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.